molecular formula C15H19Cl3O10 B119367 Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 59495-75-9

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

Cat. No. B119367
CAS RN: 59495-75-9
M. Wt: 465.7 g/mol
InChI Key: CQAAZFFMFWULOT-ZXPJVPCYSA-N
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Description

“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” is a chemical compound with diverse applications in scientific research. It serves as a versatile substrate, aiding in the synthesis of various bioactive molecules, and enabling investigations in fields like medicinal chemistry and drug discovery. It has remarkable anti-inflammatory capabilities .


Molecular Structure Analysis

The molecular formula of this compound is C15H18Cl3NO10 . Its average mass is 478.663 Da and its monoisotopic mass is 476.999634 Da . It has 5 defined stereocentres . Crystal structure analysis showed that both forms crystallise in the monoclinic crystal system with space group P 2 1 .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 442.1±55.0 °C at 760 mmHg, and a flash point of 221.2±31.5 °C . It has 11 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.54 . Its polar surface area is 148 Å2, and its molar volume is 300.1±7.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate plays a crucial role in the synthesis of complex carbohydrates and glycosaminoglycan derivatives. For instance, it has been used in the synthesis of chondroitin 6-sulfate trisaccharide derivatives, highlighting challenges and solutions related to stereocontrol in glycosylation reactions. The chemical's ability to maintain stereochemical integrity during synthesis is critical for the production of specific glycosidic linkages (Bélot & Jacquinet, 2000). Additionally, it serves as a glycosyl donor for the efficient synthesis of disaccharides, demonstrating its utility in the creation of complex sugar molecules with high stereoselectivity and yield (Soliman et al., 2003).

Crystallography and Conformational Analysis

The compound has been the subject of detailed crystallographic and conformational studies, contributing to the understanding of its physical properties and reactivity. For example, research into its polymorphism has provided insights into different crystalline forms, which is essential for predicting and controlling its behavior in chemical syntheses (Hayes et al., 2013). These studies are foundational for designing drugs and biomolecules where precise control over molecular conformation is necessary.

Applications in Glycoscience

This compound's utility extends into glycoscience, where it serves as a building block for synthesizing glycosaminoglycan analogs and exploring the structure-activity relationships of these biologically significant molecules. The synthesis of hyaluronan trisaccharides, for instance, utilizes this compound to mimic the structural features of polymeric hyaluronan, a critical component in biological tissues (Yeung et al., 2000). This research has implications for developing new materials for medical and cosmetic applications.

Future Directions

“Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate” continues to be a subject of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its anti-inflammatory capabilities have paved the way for its investigation in combatting inflammatory afflictions and their associated maladies .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl3O10/c1-6(19)25-9-10(26-7(2)20)12(27-8(3)21)14(24-5-15(16,17)18)28-11(9)13(22)23-4/h9-12,14H,5H2,1-4H3/t9-,10-,11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAAZFFMFWULOT-ZXPJVPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC(Cl)(Cl)Cl)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555044
Record name Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

CAS RN

59495-75-9
Record name Methyl 2,2,2-trichloroethyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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